molecular formula C17H13F2NO5 B2799212 [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate CAS No. 730973-92-9

[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2799212
CAS No.: 730973-92-9
M. Wt: 349.29
InChI Key: VYBUZHYOGHUWBY-UHFFFAOYSA-N
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Description

[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate typically involves multiple steps, starting with the preparation of the difluoromethoxy aniline derivative. This can be achieved through the reaction of aniline with difluoromethyl ether under controlled conditions. The resulting intermediate is then reacted with 4-formylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-carboxybenzoate derivative.

    Reduction: 4-hydroxymethylbenzoate derivative.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential interactions with biological macromolecules. The difluoromethoxy group is known to enhance the metabolic stability of compounds, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the difluoromethoxy group may improve the pharmacokinetic properties of drug candidates derived from this compound.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can influence the compound’s binding affinity and selectivity, potentially leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of both a difluoromethoxy group and a formylbenzoate moiety allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[2-(difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO5/c18-17(19)25-14-4-2-1-3-13(14)20-15(22)10-24-16(23)12-7-5-11(9-21)6-8-12/h1-9,17H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBUZHYOGHUWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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